1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene)
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Overview
Description
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and isothiocyanate functionalities, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxy-3-isothiocyanatobenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Addition Reactions: The compound can react with nucleophiles, leading to the addition of functional groups to the aromatic ring.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate groups are particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in various applications, including the development of targeted therapies and diagnostic tools .
Comparison with Similar Compounds
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) can be compared with other sulfonyl and isothiocyanate-containing compounds, such as:
1,1’-Sulfonylbis(4-isothiocyanatobenzene): Similar in structure but lacks the ethoxy groups, which may affect its reactivity and solubility.
4-Ethoxy-3-isothiocyanatobenzene: Contains only one isothiocyanate group and no sulfonyl linkage, making it less versatile in certain applications.
Sulfonyl Chloride Derivatives: These compounds have different reactivity profiles and are used in different types of chemical reactions.
The uniqueness of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) lies in its combination of sulfonyl and isothiocyanate functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
40939-79-5 |
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Molecular Formula |
C18H16N2O4S3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-ethoxy-4-(4-ethoxy-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C18H16N2O4S3/c1-3-23-17-7-5-13(9-15(17)19-11-25)27(21,22)14-6-8-18(24-4-2)16(10-14)20-12-26/h5-10H,3-4H2,1-2H3 |
InChI Key |
WKLDVGMIMXILRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)N=C=S)N=C=S |
Origin of Product |
United States |
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